
5,5-Dimethylhept-3-yne-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-heptyne-2,6-diol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) on a heptyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-heptyne-2,6-diol typically involves the alkylation of acetylene derivatives followed by hydroxylation. One common method includes the reaction of 5,5-dimethyl-1-hexyne with formaldehyde in the presence of a base to form the desired diol .
Industrial Production Methods
Industrial production of 5,5-Dimethyl-3-heptyne-2,6-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
5,5-Dimethyl-3-heptyne-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of 5,5-dimethyl-3-heptanone or 5,5-dimethyl-3-heptanoic acid.
Reduction: Formation of 5,5-dimethyl-3-heptene or 5,5-dimethylheptane.
Substitution: Formation of 5,5-dimethyl-3-heptyne-2,6-dichloride or 5,5-dimethyl-3-heptyne-2,6-dibromide.
科学的研究の応用
5,5-Dimethyl-3-heptyne-2,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 5,5-Dimethyl-3-heptyne-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyne moiety can also participate in reactions with nucleophiles, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-3-heptyne: Similar structure but lacks hydroxyl groups.
3-Heptyne-2,6-diol: Similar structure but without the dimethyl substitution at the 5-position.
5,5-Dimethyl-3-heptanol: Similar structure but with a single hydroxyl group and no triple bond.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
61228-11-3 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
5,5-dimethylhept-3-yne-2,6-diol |
InChI |
InChI=1S/C9H16O2/c1-7(10)5-6-9(3,4)8(2)11/h7-8,10-11H,1-4H3 |
InChIキー |
KXNQCOMPVJNIQX-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC(C)(C)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



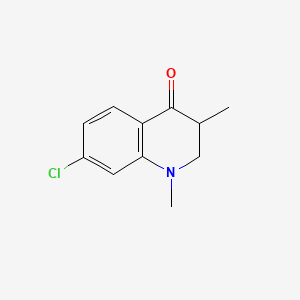
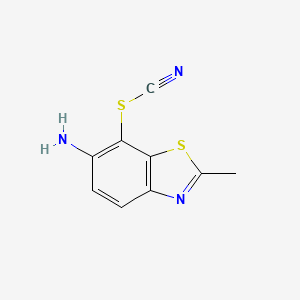
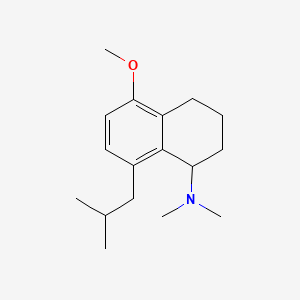
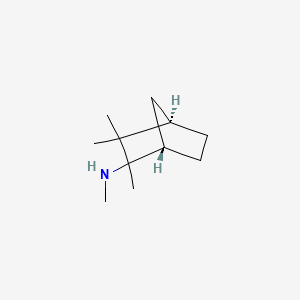

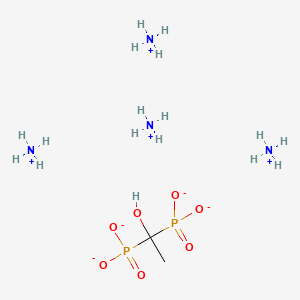

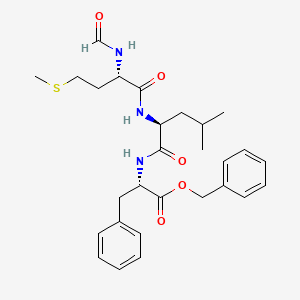
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)
![3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808961.png)
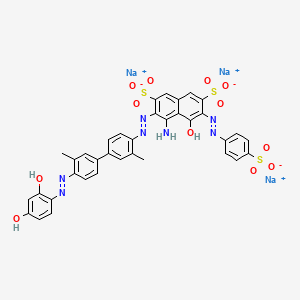

![Spiro[4.5]decane, 7-hexadecyl-](/img/structure/B13808988.png)
